An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a specialized organic compound with significant potential in various scientific domains, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a nitrophenylboronic acid moiety with a benzylcarbamoyl group, offer intriguing possibilities for molecular recognition and covalent interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive insights based on analogous structures. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.
Section 1: Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This section details the fundamental structural and identifying information for 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid.
1.1. Chemical Structure and Nomenclature
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IUPAC Name: [3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid[1]
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Synonyms: 3-(Benzylaminocarbonyl)-5-nitrophenylboronic acid, 3-(Benzylcarbamoyl)-5-nitrobenzeneboronic acid[1]
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CAS Number: 871332-90-0[1]
The structure comprises a central phenylboronic acid ring substituted with a nitro group and a benzylcarbamoyl group at the meta positions.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₁₃BN₂O₅ | PubChem[1] |
| Molecular Weight | 300.08 g/mol | PubChem[1] |
| InChI | InChI=1S/C14H13BN2O5/c18-14(16-9-10-4-2-1-3-5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h1-8,19-20H,9H2,(H,16,18) | PubChem[1] |
| InChIKey | XZIKQHJBSBUSGP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | B(C1=CC(=CC(=C1)[O-])C(=O)NCC2=CC=CC=C2)(O)O | PubChem[1] |
1.2. Rationale for Structural Features
The specific arrangement of functional groups in 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is key to its reactivity and potential applications. The boronic acid group is a versatile functional handle, capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors and bioconjugation. The electron-withdrawing nitro group modulates the acidity of the boronic acid and can influence its reactivity in cross-coupling reactions. The benzylcarbamoyl moiety introduces a site for hydrogen bonding interactions and can impact the compound's solubility and pharmacokinetic properties.
Section 2: Physicochemical Properties - Data and Predictive Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section presents available data and provides reasoned estimations for key parameters, drawing comparisons with structurally related molecules.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted/Estimated Value & Rationale |
| Melting Point (°C) | Not available | ~200-250 °C. This estimation is based on the melting points of related compounds such as 3-nitrophenylboronic acid (282-287 °C) and 3-carboxy-5-nitrophenylboronic acid (248-252 °C)[2]. The presence of the larger benzylcarbamoyl group may lead to a slightly lower but still relatively high melting point due to potential disruptions in crystal packing. |
| Solubility | Not available | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. Phenylboronic acids generally exhibit limited aqueous solubility, which is further reduced by the hydrophobic benzyl group. The nitro and carbamoyl groups may offer some polarity, but overall hydrophobicity is expected to dominate. The solubility in organic solvents is a common characteristic for such compounds[2]. |
| pKa | Not available | ~8.0-9.0. The pKa of the boronic acid is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nitro group will lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). However, the effect is transmitted through the meta position, which is less pronounced than an ortho or para substituent. |
2.1. Experimental Protocols for Property Determination
To ensure the accuracy of the physicochemical data, empirical determination is essential. The following are standard, validated protocols for measuring the key properties of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid.
2.1.1. Protocol for Melting Point Determination
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.
Methodology:
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Sample Preparation: A small amount of the crystalline 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
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Validation: The procedure is repeated at least three times, and the average melting range is reported.
2.1.2. Protocol for Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.
Methodology:
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System Preparation: An excess amount of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is added to a known volume of the desired solvent (e.g., water, DMSO) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
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Reporting: The solubility is reported in units of mg/mL or mol/L.
2.1.3. Protocol for pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves titrating a solution of the acid with a strong base and monitoring the change in pH. The pKa corresponds to the pH at the half-equivalence point.
Methodology:
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Solution Preparation: A known concentration of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Section 3: Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid are critical for its use in any application. This section outlines a general synthetic approach and the necessary analytical techniques for its characterization.
3.1. Synthetic Pathway
A potential retrosynthetic analysis suggests that the target molecule could be prepared from 3-amino-5-nitrophenylboronic acid and benzyl isocyanate or from 3-carboxy-5-nitrophenylboronic acid via an amide coupling reaction with benzylamine.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthetic routes to 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid.
3.2. Spectroscopic and Chromatographic Characterization
Once synthesized, the identity and purity of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid must be confirmed using a suite of analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the 1,3,5-substituted phenyl ring, protons of the benzyl group, and the amide N-H proton. The boronic acid protons may be broad and exchangeable. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |
| FT-IR | Identification of functional groups. | Characteristic vibrational bands for N-H (amide), C=O (amide), N-O (nitro), and B-O (boronic acid) stretching. |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of the compound. |
| HPLC | Purity assessment. | A single major peak under optimized chromatographic conditions. |
Section 4: Applications in Research and Drug Discovery
The unique combination of a boronic acid, a nitro group, and a benzylcarbamoyl moiety makes 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid a compound of interest for several applications.
4.1. Potential as a Covalent Inhibitor
Boronic acids are known to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins. This property has been successfully exploited in the development of enzyme inhibitors, such as the proteasome inhibitor Bortezomib.[3] The benzylcarbamoyl group can provide additional non-covalent interactions within a protein's binding pocket, enhancing affinity and selectivity.
4.2. Utility in Chemical Biology and Sensor Development
The ability of boronic acids to bind to diols makes them valuable tools for the detection and labeling of carbohydrates and glycoproteins.[2][4] The nitro group can act as a quencher or a reporter group in fluorescent sensor applications.
4.3. Building Block in Organic Synthesis
Nitrophenylboronic acids are versatile reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules.[2] The benzylcarbamoyl group can be further modified, making this compound a useful intermediate in multi-step syntheses.
Diagram 2: Logical Flow of Application
Caption: Interplay of functional groups and their applications.
Section 5: Conclusion
3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a molecule with significant untapped potential. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a comprehensive overview based on its structural characteristics and data from analogous compounds. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to empirically determine these properties, thereby enabling the full exploration of this compound's utility in drug discovery, chemical biology, and organic synthesis.
References
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PubChem. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. National Center for Biotechnology Information. [Link]
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Ali, M. A., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(15), 3349. [Link]
